ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a morpholine moiety, and a carboxylate ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst, followed by cyclization to form the benzofuran ring. The carboxylate ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free conditions and aqueous media, can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The morpholine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include various derivatives of the benzofuran core, such as ketones, alcohols, and substituted amines .
Scientific Research Applications
Ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and aromatic core but differ in their ring structure and functional groups.
Morpholine Mannich bases: These compounds contain the morpholine moiety and are used in similar applications, such as medicinal chemistry.
Uniqueness
Ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride is unique due to its combination of a benzofuran core, morpholine moiety, and carboxylate ester group. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5.ClH/c1-2-21-16(19)15-11(10-17-6-8-20-9-7-17)14-12(18)4-3-5-13(14)22-15;/h3-5,18H,2,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCZTXWFRWTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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